molecular formula C9H13FN5O5P B15188892 Fpmpg CAS No. 135484-48-9

Fpmpg

Cat. No.: B15188892
CAS No.: 135484-48-9
M. Wt: 321.20 g/mol
InChI Key: KZUGHQWNFSZLLP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fpmpg involves the preparation of its phosphonate moiety and subsequent attachment to the guanine base. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Fpmpg undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs of this compound with modified functional groups, which can exhibit different levels of antiviral activity and specificity .

Scientific Research Applications

Fpmpg has a wide range of applications in scientific research, including:

Mechanism of Action

Fpmpg exerts its antiviral effects by mimicking natural nucleotides and inhibiting viral DNA polymerase. This inhibition prevents the replication of viral DNA, thereby reducing the viral load in infected cells. The phosphonate group in this compound makes it resistant to hydrolysis, allowing it to remain active within the cell for extended periods .

Comparison with Similar Compounds

Fpmpg is compared with other acyclic nucleoside phosphonates such as:

    Adefovir: Used to treat hepatitis B virus infections.

    Tenofovir: Widely used in the treatment of HIV and hepatitis B virus infections.

    Cidofovir: Effective against cytomegalovirus infections.

Uniqueness: this compound’s unique feature is its fluorine atom, which enhances its antiviral activity and stability compared to other similar compounds. This fluorine substitution leads to a different pattern of antiviral activity, making this compound a valuable compound in antiviral research .

Properties

CAS No.

135484-48-9

Molecular Formula

C9H13FN5O5P

Molecular Weight

321.20 g/mol

IUPAC Name

[1-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoropropan-2-yl]oxymethylphosphonic acid

InChI

InChI=1S/C9H13FN5O5P/c10-1-5(20-4-21(17,18)19)2-15-3-12-6-7(15)13-9(11)14-8(6)16/h3,5H,1-2,4H2,(H2,17,18,19)(H3,11,13,14,16)

InChI Key

KZUGHQWNFSZLLP-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CC(CF)OCP(=O)(O)O)N=C(NC2=O)N

Origin of Product

United States

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